1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine
Übersicht
Beschreibung
1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine is a chemical compound that features an imidazole ring substituted with a phenyl group at the 4-position and a propan-1-amine group at the 2-position. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the phenyl group and the propan-1-amine moiety enhances the compound’s potential for various chemical reactions and biological interactions.
Wirkmechanismus
Target of Action
They are known to interact with various targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have various molecular and cellular effects .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
Biochemische Analyse
Biochemical Properties
1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by binding to receptors or interacting with intracellular signaling molecules. This can lead to changes in gene expression, affecting various cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to altered biochemical and cellular effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells, potentially leading to changes in cellular function and behavior .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can influence its overall effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as a substituted amine and a phenyl-substituted imidazole. The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product.
Cyclization Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: The phenyl group and the amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-methyl-1H-imidazol-2-yl)propan-1-amine: Similar structure but with a methyl group instead of a phenyl group.
1-(4-ethyl-1H-imidazol-2-yl)propan-1-amine: Similar structure but with an ethyl group instead of a phenyl group.
1-(4-phenyl-1H-imidazol-2-yl)butan-1-amine: Similar structure but with a butan-1-amine group instead of a propan-1-amine group.
Uniqueness
1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the imidazole ring with the phenyl and propan-1-amine groups provides a versatile scaffold for the development of new compounds with potential therapeutic applications.
Biologische Aktivität
1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine, a compound characterized by an imidazole ring and a phenyl substitution, has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article delves into the compound's biochemical properties, cellular effects, and its applications in research, supported by data tables and relevant studies.
Overview of the Compound
The structure of this compound includes an imidazole ring substituted at the 4-position by a phenyl group and a propan-1-amine group at the 2-position. This configuration is significant as imidazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Interaction with Biomolecules
The compound interacts with various enzymes and proteins, influencing metabolic pathways. Notably, it can act as an inhibitor or activator of specific enzymes, affecting their activities through binding interactions that may alter the conformation of biomolecules.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition/Activation : It binds to enzymes, modulating their activity.
- Gene Expression Modulation : By interacting with transcription factors, it can influence gene expression related to cell proliferation and apoptosis.
Influence on Cell Signaling
Research indicates that this compound can modulate cell signaling pathways. For instance, it may bind to receptors or intracellular signaling molecules, leading to changes in cellular processes such as differentiation and apoptosis.
Dosage Effects
Studies in animal models have shown that the effects of this compound vary significantly with dosage:
- Low Doses : Potentially beneficial effects observed.
- High Doses : Increased risk of toxicity and adverse effects noted. A specific dosage range has been identified where the compound is effective without causing harm.
Research Applications
The compound's versatility extends to several scientific fields:
Field | Application |
---|---|
Chemistry | Used as a building block for synthesizing complex molecules. |
Biology | Investigated for antimicrobial, antifungal, and anticancer properties. |
Medicine | Explored for therapeutic applications targeting specific biological pathways. |
Industry | Employed in developing new materials and as an intermediate in chemical synthesis. |
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values indicated strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with complete bacterial death observed within hours at certain concentrations .
Anticancer Properties
Research focusing on the anticancer potential of imidazole derivatives has shown that compounds similar to this compound can inhibit key enzymes involved in cancer progression. The structure–activity relationship studies suggest that modifications to the imidazole ring can enhance potency against cancer cell lines .
Eigenschaften
IUPAC Name |
1-(5-phenyl-1H-imidazol-2-yl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-10(13)12-14-8-11(15-12)9-6-4-3-5-7-9/h3-8,10H,2,13H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMNNUSKIAXVAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=C(N1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.